AZD-8055

Catalog No.
S548349
CAS No.
1009298-09-2
M.F
C25H31N5O4
M. Wt
465.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD-8055

CAS Number

1009298-09-2

Product Name

AZD-8055

IUPAC Name

[5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol

Molecular Formula

C25H31N5O4

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C25H31N5O4/c1-16-14-33-10-8-29(16)24-20-5-6-21(18-4-7-22(32-3)19(12-18)13-31)26-23(20)27-25(28-24)30-9-11-34-15-17(30)2/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17-/m0/s1

InChI Key

KVLFRAWTRWDEDF-IRXDYDNUSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(5-(2,4-bis((3S)-3-methylmorpholin-4-yl)pyrido(2,3-d)pyrimidin-7-yl)-2-methoxyphenyl)methanol, AZD8055

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOC[C@@H]5C

The exact mass of the compound [5-[2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol is 465.2376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZD-8055 is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and survival. Unlike first-generation allosteric inhibitors such as rapamycin, which primarily target the mTORC1 complex, AZD-8055 effectively inhibits the kinase activity of both mTORC1 and mTORC2 complexes. This dual-action mechanism prevents the feedback activation of Akt (via mTORC2) often observed with mTORC1-only inhibitors, providing a more complete and sustained blockade of the entire mTOR signaling pathway. With a biochemical IC50 of approximately 0.8 nM for mTOR, it demonstrates high potency and selectivity, showing over 1,000-fold less activity against Class I PI3K isoforms and no significant activity against a broad panel of other kinases.

Substituting AZD-8055 with a first-generation rapalog (e.g., rapamycin, everolimus) is a critical experimental error. Rapalogs fail to inhibit mTORC2, which leads to incomplete pathway suppression and can trigger a feedback loop that hyperactivates pro-survival Akt signaling—an effect completely blocked by AZD-8055. While other ATP-competitive mTOR inhibitors exist (e.g., Torin1, OSI-027), they are not direct drop-in replacements, as subtle differences in kinase selectivity, off-target effects, potency, and solubility can lead to variable and non-reproducible results. Furthermore, substituting with broad PI3K/mTOR inhibitors (e.g., NVP-BEZ235) introduces significant off-target PI3K inhibition, confounding data interpretation for researchers specifically investigating mTOR-dependent processes. The high selectivity of AZD-8055 for mTOR over PI3K ensures that observed effects are directly attributable to mTOR kinase inhibition.

Complete mTORC2 Inhibition: Prevents Akt Feedback Activation Unlike Rapamycin

A primary procurement differentiator for AZD-8055 over first-generation inhibitors is its ability to fully suppress mTORC2-mediated phosphorylation of Akt at Ser473. In endocrine-resistant breast cancer cell models, treatment with the rapamycin analog RAD001 (everolimus) failed to inhibit p-Akt (Ser473), a key pro-survival signal. In direct contrast, AZD-8055 achieved complete inhibition of p-Akt (Ser473) at concentrations as low as 1 to 10 nM. This demonstrates that AZD-8055, unlike rapalogs, effectively shuts down the entire mTOR pathway without triggering compensatory Akt activation, a crucial factor for achieving consistent and potent pathway inhibition.

Evidence DimensionInhibition of Akt Phosphorylation at Ser473
Target Compound DataComplete inhibition at 1-10 nM
Comparator Or BaselineRAD001 (Everolimus): No inhibition detected
Quantified DifferenceQualitatively complete inhibition vs. no inhibition
ConditionsWestern blot analysis in TamR and MCF7-X breast cancer cells after 1-hour treatment.

This prevents misleading results caused by feedback-loop activation of pro-survival signaling, ensuring that the observed cellular phenotype is due to comprehensive mTOR pathway blockade.

High Kinase Selectivity: >1,000-Fold Specificity for mTOR over PI3K Isoforms

For researchers aiming to isolate mTOR-specific functions, kinase selectivity is a critical procurement parameter. AZD-8055 demonstrates exceptional selectivity for mTOR, with an IC50 of 0.8 nmol/L against the kinase. In comprehensive profiling, it was found to be approximately 1,000-fold more selective for mTOR over all Class I PI3K isoforms (α, β, γ, δ) and showed no significant activity against a panel of 260 other kinases at concentrations up to 10 µmol/L. This high degree of specificity minimizes confounding experimental variables that arise from off-target inhibition of related pathways like PI3K, which is a common issue with less selective or dual PI3K/mTOR inhibitors.

Evidence DimensionKinase Inhibition Selectivity (IC50)
Target Compound DatamTOR: 0.8 nM
Comparator Or BaselinePI3K isoforms (α, β, γ, δ): >10,000 nM
Quantified Difference>1,000-fold selectivity for mTOR over PI3K
ConditionsBiochemical kinase assays.

High selectivity ensures that experimental outcomes are attributable to on-target mTOR inhibition, enhancing data integrity and reproducibility while avoiding the complex phenotypes associated with broader PI3K pathway blockade.

Solubility Profile: High Concentration Stock Solutions in DMSO for Simplified Lab Workflow

Practical handling and processability are key factors in compound selection. AZD-8055 exhibits favorable solubility in dimethyl sulfoxide (DMSO), a standard laboratory solvent, allowing for the preparation of high-concentration stock solutions. Published datasheets report solubility in DMSO as high as 23.3 mg/mL (approx. 50 mM) to 46.55 mg/mL (100 mM). In contrast, the compound is noted as insoluble in water and has lower solubility in ethanol (e.g., ~9.31 mg/mL or 20 mM). This high DMSO solubility simplifies experimental setup by facilitating the creation of concentrated stocks, which can be easily diluted into aqueous media for cell culture experiments, minimizing the final solvent concentration and potential vehicle-related artifacts.

Evidence DimensionMaximum Solubility
Target Compound DataUp to 46.55 mg/mL (100 mM) in DMSO
Comparator Or BaselineInsoluble in water; ~9.31 mg/mL (20 mM) in ethanol
Quantified DifferenceSignificantly higher solubility in DMSO compared to aqueous or ethanol-based solvents
ConditionsStandard laboratory conditions for solvent preparation.

High solubility in a standard lab solvent like DMSO simplifies stock preparation, reduces the risk of compound precipitation, and allows for lower final vehicle concentrations in experiments, improving reproducibility.

Dissecting mTORC2-Specific Signaling Pathways

For studies aiming to understand the specific downstream consequences of mTORC2 inhibition without the confounding feedback activation of Akt seen with rapalogs. The demonstrated ability of AZD-8055 to completely block Akt Ser473 phosphorylation makes it the appropriate tool to probe mTORC2's role in cell survival, metabolism, and cytoskeletal organization.

Validating Phenotypes Driven by mTOR Kinase Activity

When research requires unambiguous confirmation that a biological effect is mediated by the kinase activity of mTOR and not a related kinase. The >1,000-fold selectivity of AZD-8055 over PI3K isoforms provides high confidence that the observed results are due to on-target mTOR inhibition, making it ideal for target validation studies.

In Vitro Studies Requiring High-Dose mTOR Inhibition

In experimental designs that necessitate a wide range of inhibitor concentrations or high final doses. The excellent solubility of AZD-8055 in DMSO allows for the creation of concentrated stock solutions, enabling robust dose-response curves without introducing high levels of solvent that could affect cell health or experimental outcomes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

465.23760449 Da

Monoisotopic Mass

465.23760449 Da

Heavy Atom Count

34

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

970JJ37FPW

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1009298-09-2

Wikipedia

Azd-8055

Dates

Last modified: 08-15-2023
1: Holt SV, Logie A, Davies BR, Alferez D, Runswick S, Fenton S, Chresta CM, Gu Y, Zhang J, Wu YL, Wilkinson RW, Guichard S, Smith PD. Enhanced apoptosis and tumor growth suppression elicited by combination of MEK and mTOR kinase inhibitors. Cancer Res. 2012 Jan 23. [Epub ahead of print] PubMed PMID: 22271687.
2: Zhang W, Khatibi NH, Yamaguchi-Okada M, Yan J, Chen C, Hu Q, Meng H, Han H, Liu S, Zhou C. Mammalian target of rapamycin (mTOR) inhibition reduces cerebral vasospasm following a subarachnoid hemorrhage injury in canines. Exp Neurol. 2011 Dec 8. [Epub ahead of print] PubMed PMID: 22177999.
3: Willems L, Chapuis N, Puissant A, Maciel TT, Green AS, Jacque N, Vignon C, Park S, Guichard S, Herault O, Fricot A, Hermine O, Moura IC, Auberger P, Ifrah N, Dreyfus F, Bonnet D, Lacombe C, Mayeux P, Bouscary D, Tamburini J. The dual mTORC1 and mTORC2 inhibitor AZD8055 has anti-tumor activity in acute myeloid leukemia. Leukemia. 2011 Dec 6. doi: 10.1038/leu.2011.339. [Epub ahead of print] PubMed PMID: 22143671.
4: Huang S, Yang ZJ, Yu C, Sinicrope FA. Inhibition of mTOR kinase by AZD8055 can antagonize chemotherapy-induced cell death through autophagy induction and down-regulation of p62/sequestosome 1. J Biol Chem. 2011 Nov 18;286(46):40002-12. Epub 2011 Sep 23. PubMed PMID: 21949121; PubMed Central PMCID: PMC3220585.
5: Shao H, Gao C, Tang H, Zhang H, Roberts LR, Hylander BL, Repasky EA, Ma WW, Qiu J, Adjei AA, Dy GK, Yu C. Dual targeting of mTORC1/C2 complexes enhances histone deacetylase inhibitor-mediated anti-tumor efficacy in primary HCC cancer in vitro and in vivo. J Hepatol. 2012 Jan;56(1):176-83. Epub 2011 Aug 9. PubMed PMID: 21835141.
6: Shi H, Kong X, Ribas A, Lo RS. Combinatorial treatments that overcome PDGFRβ-driven resistance of melanoma cells to V600EB-RAF inhibition. Cancer Res. 2011 Aug 1;71(15):5067-74. PubMed PMID: 21803746; PubMed Central PMCID: PMC3149831.
7: Jiang Q, Weiss JM, Back T, Chan T, Ortaldo JR, Guichard S, Wiltrout RH. mTOR kinase inhibitor AZD8055 enhances the immunotherapeutic activity of an agonist CD40 antibody in cancer treatment. Cancer Res. 2011 Jun 15;71(12):4074-84. Epub 2011 May 3. PubMed PMID: 21540234; PubMed Central PMCID: PMC3116937.
8: Marshall G, Howard Z, Dry J, Fenton S, Heathcote D, Gray N, Keen H, Logie A, Holt S, Smith P, Guichard SM. Benefits of mTOR kinase targeting in oncology: pre-clinical evidence with AZD8055. Biochem Soc Trans. 2011 Apr;39(2):456-9. Review. PubMed PMID: 21428919.
9: García-Martínez JM, Wullschleger S, Preston G, Guichard S, Fleming S, Alessi DR, Duce SL. Effect of PI3K- and mTOR-specific inhibitors on spontaneous B-cell follicular lymphomas in PTEN/LKB1-deficient mice. Br J Cancer. 2011 Mar 29;104(7):1116-25. Epub 2011 Mar 15. PubMed PMID: 21407213; PubMed Central PMCID: PMC3068512.
10: Houghton PJ, Gorlick R, Kolb EA, Lock R, Carol H, Morton CL, Keir ST, Reynolds CP, Kang MH, Phelps D, Maris JM, Billups C, Smith MA. Initial testing (stage 1) of the mTOR kinase inhibitor AZD8055 by the pediatric preclinical testing program. Pediatr Blood Cancer. 2012 Feb;58(2):191-9. doi: 10.1002/pbc.22935. Epub 2011 Feb 18. PubMed PMID: 21337679.

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